N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide is a complex organic compound that features a pyrazolopyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorobenzyl group and a cyclohexanecarboxamide moiety contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring system.
Introduction of the fluorobenzyl group: This is achieved through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazolopyrimidine intermediate.
Attachment of the cyclohexanecarboxamide moiety: This final step involves the coupling of the intermediate with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide exerts its effects is likely related to its interaction with specific molecular targets. The pyrazolopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the cyclohexanecarboxamide moiety could contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Vericiguat: A pyrazolopyridine compound used as a soluble guanylate cyclase stimulator for treating chronic heart failure.
Aminopyrimidines: A class of compounds that includes various derivatives with potential biological activities.
Uniqueness
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the fluorobenzyl group and the cyclohexanecarboxamide moiety distinguishes it from other pyrazolopyrimidine derivatives, potentially offering unique biological and chemical properties.
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c22-17-8-6-15(7-9-17)13-26-14-24-19-18(21(26)29)12-25-27(19)11-10-23-20(28)16-4-2-1-3-5-16/h6-9,12,14,16H,1-5,10-11,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWCIHUADWCTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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